5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)nicotinamide
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Overview
Description
The compound “5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)nicotinamide” is a complex organic molecule. It contains a cyclopentyl ring, which is a ring of five carbon atoms . The molecule also contains a nicotinamide group, which is a pyridinecarboxamide where the hydrogen at position 3 is replaced by a carboxamide group . The molecule also contains a bromine atom, which is attached to the nicotinamide group.
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The cyclopentyl ring is a common structural feature in many organic compounds . The nicotinamide group is a key component of many biological molecules . The bromine atom adds an additional level of complexity to the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the characteristics of its functional groups. For example, the cyclopentyl ring is known to influence the molecule’s shape and reactivity . The nicotinamide group could contribute to the molecule’s solubility and reactivity .Properties
IUPAC Name |
5-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c15-12-7-11(8-16-9-12)13(19)17-10-14(20-6-5-18)3-1-2-4-14/h7-9,18H,1-6,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFPTUGVLJWLLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC(=CN=C2)Br)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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